(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

Biocatalysis Enzyme Engineering Chiral Synthesis

Generic phenanthrene metabolite mixtures introduce unquantifiable variability in PAH exposure studies, as only the (1S,2R)-stereoisomer is processed via the reverse diol epoxide pathway, distinct from carcinogenic bay-region routes. This single-enantiomer standard eliminates that risk. Key procurement justifications: (i) Essential for quantifying Phe-(1S,2R,3S,4R)-tetraol, which constitutes >95% of urinary phenanthrene tetraols in human biomonitoring; (ii) Serves as a critical positive control for engineered dioxygenase screening (e.g., F352V mutant achieving 91% enantiomeric purity); (iii) Supplied as a white to off-white solid with confirmed stereochemistry, ensuring lot-to-lot reproducibility for longitudinal studies.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 82166-63-0
Cat. No. B1250400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-1,2-dihydrophenanthrene-1,2-diol
CAS82166-63-0
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O
InChIInChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1
InChIKeyFZOALBNXOKAOEW-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical and Stereochemical Identity


(1S,2R)-1,2-dihydrophenanthrene-1,2-diol (CAS 82166-63-0) is a chiral cis-1,2-dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene [1]. The compound possesses a phenanthrene backbone with hydroxyl groups at the 1 and 2 positions in the specified (1S,2R) absolute configuration [2]. Its stereochemical identity is fundamentally distinct from its enantiomer, (1R,2S)-1,2-dihydrophenanthrene-1,2-diol, as well as from the corresponding trans-1,2-dihydrodiol stereoisomers [3].

Chiral cis-(1S,2R)-dihydrodiol metabolite of phenanthrene (PAH)
Stereochemistry distinct from (1R,2S) enantiomer and trans isomers
Defines stereochemical-control context for PAH metabolic pathway studies

Stereochemistry Precludes Generic Substitution


Within the family of phenanthrene dihydrodiols, the specific stereochemical configuration at the 1 and 2 positions is the primary determinant of both biological activity and metabolic fate, rendering generic substitution scientifically invalid. This compound is one of four possible stereoisomers for the 1,2-dihydrodiol position alone (cis-(1S,2R), cis-(1R,2S), trans-(1S,2S), trans-(1R,2R)), each exhibiting distinct interactions with enzymes and divergent downstream metabolic pathways [1]. For instance, the (1S,2R) configuration is processed via the reverse diol epoxide pathway in human metabolism, a route not generally associated with carcinogenicity, whereas other stereoisomers are preferentially channeled into the carcinogenic bay-region diol epoxide pathway [2]. Consequently, procurement of an undefined mixture or an incorrect stereoisomer introduces unquantifiable variability into experimental systems, particularly in studies of PAH activation, biomarker validation, or enzymatic synthesis where enantiomeric purity is a critical control parameter.

The (1R,2S) enantiomer channels metabolism into the bay-region diol epoxide pathway, altering metabolic endpoint context and potentially complicating pathway-specific interpretation.
Trans-1,2-dihydrodiol stereoisomers exhibit distinct enzyme kinetics, limiting their utility as substitutes in cis-dihydrodiol-specific analytical workflows.
Undefined stereoisomer mixtures introduce unquantifiable variability into enzyme assays and biomarker validation, undermining enantiomeric purity as a critical control.

Quantitative Evidence for (1S,2R)-Dihydrodiol


Enantioselective Synthesis via Engineered Dioxygenase

The (1S,2R) enantiomer can be selectively produced via engineered naphthalene dioxygenase (NDO) enzymes. Wild-type NDO exclusively generates the enantiomerically pure (+)-cis-(1R,2S)-dihydrodiol from phenanthrene. In contrast, the engineered NDO-F352V mutant exhibits an altered stereochemical output, producing (−)-phenanthrene cis-(1S,2R)-dihydrodiol with a high enantiomeric purity of 91% [1].

Biocatalytic Enantioselectivity
Head-to-head
Engineered NDO-F352V produces 91% ee (1S,2R)-dihydrodiol; wild-type NDO yields exclusively (1R,2S)
Supports enantioselective access for chiral synthesis research
In vitro enzymatic oxidation of phenanthrene; NDO mutant
Biocatalysis Enzyme Engineering Chiral Synthesis

Preference for Reverse Diol Epoxide Pathway

In human metabolism, the stereochemical configuration of the dihydrodiol dictates the subsequent metabolic pathway. The (1S,2R) configuration is a key determinant for the reverse diol epoxide pathway. Quantitatively, the downstream tetraol metabolite specific to this route, Phe-(1S,2R,3S,4R)-tetraol, accounts for more than 95% of total human urinary Phe-tetraol. This stands in stark contrast to the minor Phe-(1R,2S,3R,4S)-tetraol pathway, which is derived from the alternative (1R,2S) stereoisomer and is associated with the carcinogenic bay-region diol epoxide pathway [1].

Metabolic Pathway Preference
Class-level
>95% of total urinary Phe-tetraol is the (1S,2R,3S,4R) stereoisomer
Defines reverse diol epoxide route as major PAH metabolic pathway
Human urine; chiral HPLC analysis
Toxicology Biomarkers Metabolic Activation

Tobacco Smoke Alters Dihydrodiol Ratios

Cigarette smoking induces a significant shift in the regioselective metabolism of phenanthrene, which is measurable through the ratio of its dihydrodiol metabolites. A study comparing smokers (N=25) to non-smokers (N=25) found that the urinary ratio of Phe-3,4-dihydrodiol to Phe-1,2-dihydrodiol was significantly elevated in smokers. Specifically, the ratio increased from 0.20 in non-smokers to 0.28 in smokers (p<0.01) [1]. The absolute levels of both dihydrodiols are also significantly higher in smokers (Phe-1,2-D: 2.04±1.52 nmol/6h urine; Phe-3,4-D: 0.51±0.35 nmol/6h urine) compared to non-smokers (Phe-1,2-D: 1.35±1.11 nmol/6h urine, p<0.05; Phe-3,4-D: 0.27±0.25 nmol/6h urine, p<0.005) [1].

Smoking-Induced Ratio Shift
Context-dependent
Urinary Phe-3,4-diol:Phe-1,2-diol ratio: 0.28 (smokers) vs 0.20 (non-smokers), p<0.05
Reported shift in dihydrodiol ratio with smoking exposure context
6-h urine, GC-NICI-MS/MS; n=25 per group
Exposure Science Metabolomics CYP Induction

Defined Application Scenarios


Reverse Diol Epoxide Biomonitoring Standard

In molecular epidemiology and toxicology studies, (1S,2R)-1,2-dihydrophenanthrene-1,2-diol is the essential standard for quantifying metabolites derived from the reverse diol epoxide pathway. Since the resulting Phe-(1S,2R,3S,4R)-tetraol constitutes >95% of all phenanthrene tetraols in human urine [1], accurate quantitation of its dihydrodiol precursor is necessary for any study aiming to assess total PAH exposure and metabolic activation, particularly when investigating the induction effects of smoking or occupational exposures [2].

Chiral Building Block for Biocatalytic Synthesis

The demonstrated ability of engineered enzymes, such as the naphthalene dioxygenase F352V mutant, to produce this specific stereoisomer with high enantiomeric purity (91%) establishes it as a viable target for biocatalytic production of chiral intermediates [1]. Its procurement is therefore justified for research groups focused on developing or scaling enantioselective oxidation processes for the synthesis of pharmaceuticals or other high-value chiral compounds derived from the cis-dihydrodiol scaffold.

Reference for Stereoselective Enzyme Assays

Given the stark difference in product stereochemistry between wild-type and mutant dioxygenases [1], (1S,2R)-1,2-dihydrophenanthrene-1,2-diol serves as a critical positive control and analytical reference standard. It is indispensable for laboratories developing or validating assays to screen for, or characterize, novel enzymes with altered enantio- or regioselectivity towards PAH substrates.

Application
Selection Property
Validation Focus
Reverse diol epoxide biomonitoring
Stereochemistry-specific pathway assignment
Urinary Phe-tetraol metabolite profiling
Biocatalytic chiral synthesis
Enzyme-engineered enantioselective route
Cis-dihydrodiol scaffold purity validation
Stereoselective enzyme assay development
Enantiomer-specific comparator activity
Enzyme regio-/stereoselectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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